molecular formula C13H13N3O2 B2360626 N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide CAS No. 2411308-76-2

N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2360626
CAS No.: 2411308-76-2
M. Wt: 243.266
InChI Key: CLEFYAPRYRHDPX-UHFFFAOYSA-N
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Description

N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.

    Substitution: The phenyl group and other substituents can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the phenyl ring or the oxadiazole ring, leading to a wide range of chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the oxadiazole ring with the prop-2-enamide group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-11(17)14-9-8-12-15-16-13(18-12)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEFYAPRYRHDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=NN=C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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